The 5-chloro-7-nitro-1,3-benzoxazole scaffold solves the hydrodehalogenation liability of 5-bromo analogs during nitro reduction and avoids non-selective nitration of un-nitrated versions. Orthogonal chloro and nitro groups enable sequential reduction and cross-coupling without protecting groups. Key advantages: • No competitive dehalogenation • No regioisomer mixtures • Streamlined scale-up for kinase inhibitors, fluorophores, and agrochemicals. Procure from SMolecule.
5-Chloro-7-nitro-1,3-benzoxazole (CAS 1356111-15-3) is a bifunctional heterocyclic scaffold widely procured for advanced pharmaceutical and agrochemical synthesis. Featuring a highly electron-deficient benzoxazole core, it provides two orthogonal handles: a reducible 7-nitro group and a cross-coupling-compatible 5-chloro substituent[1]. This specific substitution pattern is critical for synthesizing complex multi-ring systems, kinase inhibitors, and specialized fluorophores where precise regiocontrol during late-stage functionalization is required. By offering distinct reactivity profiles at the C5, C7, and C2 positions, it serves as a highly efficient starting material for complex library generation, prioritizing synthetic predictability over generic mono-substituted alternatives.
Substituting this compound with 5-bromo-7-nitro-1,3-benzoxazole or un-nitrated 5-chloro-1,3-benzoxazole introduces significant synthetic liabilities. Brominated analogs suffer from competitive hydrodehalogenation during the catalytic reduction of the nitro group, leading to complex crude mixtures and downstream yield losses [1]. Conversely, un-nitrated analogs require harsh, non-selective nitration conditions that degrade the benzoxazole core and produce unwanted regioisomers. Procuring the exact 5-chloro-7-nitro scaffold ensures orthogonal reactivity, eliminating the need for multi-step protection/deprotection sequences and minimizing purification bottlenecks during industrial scale-up.
When subjected to standard catalytic hydrogenation to yield the corresponding 7-amino derivative, 5-chloro-7-nitro-1,3-benzoxazole demonstrates high chemoselectivity. The stronger C-Cl bond remains largely intact under mild Pd/C conditions, whereas the 5-bromo analog undergoes significant competitive hydrodebromination, complicating purification [1].
| Evidence Dimension | Chemoselective yield of 7-amino-5-halo-benzoxazole |
| Target Compound Data | >90% chemoselective yield (minimal dechlorination) |
| Comparator Or Baseline | 5-bromo-7-nitro-1,3-benzoxazole (<60% yield due to >30% hydrodebromination) |
| Quantified Difference | >30% higher target yield; elimination of debrominated impurities |
| Conditions | Standard Pd/C catalytic hydrogenation (H2, ambient pressure, mild solvent) |
High chemoselectivity prevents the formation of inseparable des-halogenated impurities, directly reducing purification costs and improving reproducibility during API synthesis.
The dual electron-withdrawing effect of the 5-chloro and 7-nitro groups significantly increases the electrophilicity of the C2 position compared to mono-substituted baselines. This enables much milder conditions for C2-amination or thiolation, reducing thermal degradation of the starting material[1].
| Evidence Dimension | Reaction temperature for C2-nucleophilic substitution |
| Target Compound Data | Proceeds at ambient to mild heating (25–50 °C) |
| Comparator Or Baseline | 5-chloro-1,3-benzoxazole (requires >80 °C or strong bases) |
| Quantified Difference | ~30-50 °C reduction in required reaction temperature |
| Conditions | Nucleophilic attack by secondary amines in polar aprotic solvents |
Milder C2-functionalization conditions preserve sensitive functional groups on the incoming nucleophile, improving overall processability and expanding the scope of accessible derivatives.
The 5-chloro position serves as a stable handle that remains inert during initial modifications at the 7-position (post-reduction), but can be subsequently activated for Suzuki or Buchwald-Hartwig couplings using specialized bulky phosphine ligands. This is a distinct structural advantage over fluorinated analogs[1].
| Evidence Dimension | Late-stage functionalization viability |
| Target Compound Data | Enables late-stage Pd-catalyzed C5 cross-coupling after C7/C2 modification |
| Comparator Or Baseline | 5-fluoro-7-nitro-1,3-benzoxazole (C-F bond is generally inert to standard cross-coupling) |
| Quantified Difference | Unlocks C5-arylation/amination pathways inaccessible with the fluoro analog |
| Conditions | Pd-catalyzed cross-coupling (e.g., with XPhos or BrettPhos) post-nitro reduction |
Procuring the chloro-variant provides the exact balance of stability and reactivity needed for multi-point late-stage diversification in drug discovery libraries.
The 5-chloro-7-amino (post-reduction) benzoxazole motif is a privileged scaffold in designing ATP-competitive kinase inhibitors. The 5-chloro group perfectly fills hydrophobic pockets in the kinase hinge region, while the 7-position allows for the attachment of solvent-exposed solubilizing groups via amide coupling, making this specific precursor highly valuable for oncology drug discovery [1].
Substituted benzoxazoles are core components of fluorescent dyes. The push-pull electron dynamics created by reducing the 7-nitro group to an electron-donating amine, combined with C5 cross-coupling enabled by the chloro group, allow for precise fine-tuning of emission wavelengths in materials science and biological imaging applications [2].
The robust benzoxazole core, combined with the metabolic stability provided by the 5-chloro substituent, makes this compound an ideal starting material for synthesizing libraries of novel fungicides and herbicides. Its orthogonal reactivity ensures that combinatorial C2 and C7 functionalization can be achieved efficiently on an industrial scale[3].